4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a pyrrole ring with a carbonitrile group attached to the third position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-diketones or the dehydration of 1,4-diols.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Furan and Pyrrole Rings: The furan and pyrrole rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the coupled product with cyanogen bromide or other nitrile sources under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the furan and pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt bacterial cell membranes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure but with the carbonitrile group at the second position of the pyrrole ring.
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
4-(Furan-2-yl)-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
4-(Furan-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a furan ring, pyrrole ring, and carbonitrile group makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
87388-72-5 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-(furan-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,5-6,11H |
InChI Key |
PCSSEKLBJMNGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
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